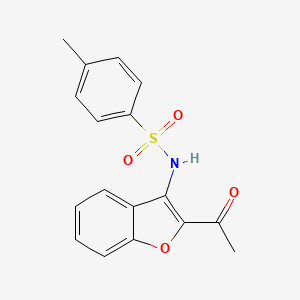
N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetyl group attached to a benzofuran ring, and a sulfonamide group attached to a methylbenzene ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and methylbenzene intermediates. One common synthetic route includes the acetylation of 1-benzofuran-3-ylamine to form 2-acetyl-1-benzofuran-3-ylamine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, or reduce the acetyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.
科学的研究の応用
N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the acetyl group can undergo metabolic transformations, producing active metabolites that exert biological effects. The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
類似化合物との比較
Similar Compounds
N-(2-Acetyl-1-benzofuran-3-yl)-2-chloroacetamide: This compound shares the benzofuran and acetyl groups but has a chloroacetamide group instead of a sulfonamide group.
N-(2-Acetyl-1-benzofuran-3-yl)acetamide: Similar in structure, this compound lacks the sulfonamide group and has an acetamide group instead.
Uniqueness
N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and acetyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
94511-08-7 |
|---|---|
分子式 |
C17H15NO4S |
分子量 |
329.4 g/mol |
IUPAC名 |
N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H15NO4S/c1-11-7-9-13(10-8-11)23(20,21)18-16-14-5-3-4-6-15(14)22-17(16)12(2)19/h3-10,18H,1-2H3 |
InChIキー |
KGEUXHYLVANLSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(OC3=CC=CC=C32)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


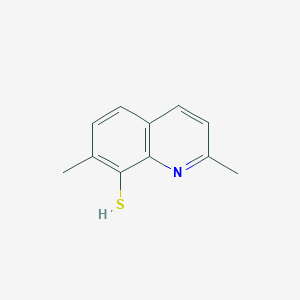
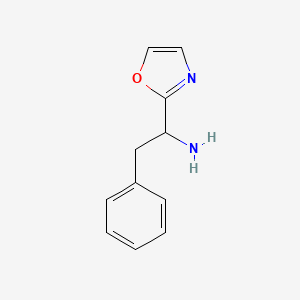
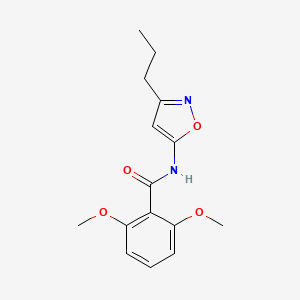
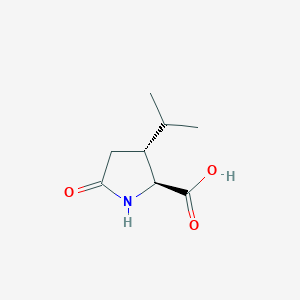
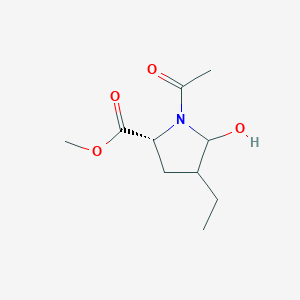
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
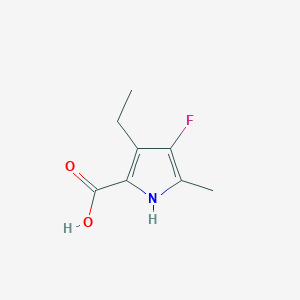
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
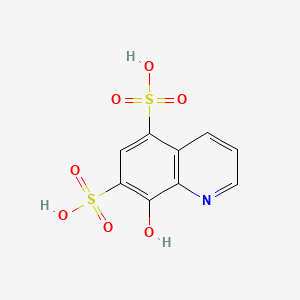
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)


